sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate
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Overview
Description
Sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate, commonly known as tianeptine sodium, is a compound with significant pharmacological properties. It is primarily used as an atypical antidepressant and anxiolytic agent. Tianeptine sodium is known for its unique mechanism of action, which involves modulation of glutamate receptors and atypical agonism of the μ-opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tianeptine sodium involves several steps, starting from the appropriate benzo[c][2,1]benzothiazepine derivative. The key steps include chlorination, methylation, and sulfonation to introduce the necessary functional groups. The final step involves the reaction of the intermediate with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of tianeptine sodium typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tianeptine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while alkylation can be performed using alkyl halides
Major Products
The major products formed from these reactions include various derivatives of tianeptine sodium with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Tianeptine sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Tianeptine sodium is used to investigate the role of glutamate receptors in neuropsychiatric disorders.
Medicine: It is primarily used in the treatment of major depressive disorder, anxiety, and irritable bowel syndrome.
Industry: The compound is used in the development of new antidepressant and anxiolytic drugs .
Mechanism of Action
Tianeptine sodium exerts its effects through multiple mechanisms:
Glutamate Modulation: It modulates the activity of glutamate receptors, which play a crucial role in synaptic plasticity and neuroprotection.
μ-Opioid Receptor Agonism: Tianeptine sodium acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects.
Anti-inflammatory Effects: The compound inhibits the release of pro-inflammatory cytokines and reduces oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a different mechanism of action, primarily inhibiting the reuptake of serotonin and norepinephrine.
Imipramine: Another tricyclic antidepressant with similar reuptake inhibition properties.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different pharmacological profile
Uniqueness
Tianeptine sodium is unique due to its dual mechanism of action involving glutamate modulation and μ-opioid receptor agonism. This dual action provides a broader therapeutic effect with fewer side effects compared to traditional antidepressants .
Properties
Molecular Formula |
C21H26ClN2NaO5S |
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Molecular Weight |
476.9 g/mol |
IUPAC Name |
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate |
InChI |
InChI=1S/C21H25ClN2O4S.Na.H2O/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);;1H2/q;+1;/p-1 |
InChI Key |
HNTRDGDHBBFLPG-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].O.[Na+] |
Origin of Product |
United States |
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